trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol
CAS No.: 1867609-80-0
Cat. No.: VC3164698
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
![trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol - 1867609-80-0](/images/structure/VC3164698.png)
Specification
CAS No. | 1867609-80-0 |
---|---|
Molecular Formula | C12H17NO |
Molecular Weight | 191.27 g/mol |
IUPAC Name | (1R,2R)-2-[(3-methylphenyl)methylamino]cyclobutan-1-ol |
Standard InChI | InChI=1S/C12H17NO/c1-9-3-2-4-10(7-9)8-13-11-5-6-12(11)14/h2-4,7,11-14H,5-6,8H2,1H3/t11-,12-/m1/s1 |
Standard InChI Key | LOEOSNKCKREJPK-VXGBXAGGSA-N |
Isomeric SMILES | CC1=CC(=CC=C1)CN[C@@H]2CC[C@H]2O |
SMILES | CC1=CC(=CC=C1)CNC2CCC2O |
Canonical SMILES | CC1=CC(=CC=C1)CNC2CCC2O |
Introduction
Structural Characteristics and Nomenclature
IUPAC Nomenclature and Stereochemical Configuration
The systematic name trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol defines a cyclobutane ring substituted at positions 1 and 2. The hydroxyl group occupies position 1, while position 2 bears a secondary amine linked to a 3-methylbenzyl (m-tolylmethyl) group. The "trans" designation indicates that these substituents reside on opposite faces of the cyclobutane ring, a configuration proven to influence molecular reactivity and biological activity in related systems .
The stereochemistry is critical: trans-disubstituted cyclobutanes often exhibit distinct conformational dynamics compared to their cis counterparts due to reduced steric strain. For example, in trans-2-[(3-methylphenyl)amino]cyclobutan-1-ol (PubChem CID 131701539), the trans arrangement enables planar alignment of the aromatic ring with the cyclobutane, enhancing π-orbital interactions .
Synthetic Methodologies
Core Cyclobutane Synthesis
The construction of functionalized cyclobutane rings typically involves [2+2] photocycloadditions or strain-driven ring-opening/ring-closing reactions. A notable example from recent literature describes the synthesis of trans-3-methylcyclobutan-1-ol via diastereoselective cyclization, yielding a 2:1 cis/trans ratio before chromatographic separation . For amino-substituted analogs like the target compound, nucleophilic epoxide ring-opening strategies are frequently employed.
In the synthesis of BAY-390, a TRPA1 inhibitor, researchers utilized epoxide intermediates (e.g., 30) reacted with nucleophiles to install amino groups stereospecifically . Applying this to the target molecule would require:
-
Preparation of a trans-cyclobutane epoxide precursor.
-
Regioselective attack by 3-methylbenzylamine to form the trans-2-amino-1-ol configuration.
Chirality and Resolution
Chiral separation remains a critical step, as evidenced by the isolation of eutomers from racemic mixtures in trans-3-methylcyclobutan-1-ol derivatives . For the target compound, asymmetric catalysis or chiral stationary-phase chromatography would likely be necessary to isolate the desired enantiomer.
Physicochemical Properties
Predicted Molecular Properties
Using PubChem’s computational tools (as applied to CID 131701539 ), key properties for trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol can be extrapolated:
The compound’s moderate lipophilicity (XLogP3 ≈ 2.8) suggests reasonable membrane permeability, aligning with trends observed in trans-3-(Methylamino)cyclobutan-1-ol (PubChem CID 1354952-94-5) .
Spectroscopic Signatures
While experimental NMR/IR data are unavailable, analogous compounds provide reference points:
-
¹H NMR: Cyclobutane protons typically resonate at δ 2.0–3.5 ppm, with deshielding observed for protons adjacent to the hydroxyl and amino groups .
-
IR: Stretching frequencies near 3300 cm⁻¹ (O-H/N-H) and 1050–1250 cm⁻¹ (C-O/C-N) are expected .
Hazard Category | Likelihood for Target Compound |
---|---|
Skin Irritation (Cat. 2) | High (amine reactivity) |
Eye Damage (Cat. 1) | Moderate |
Respiratory Irritation | Low (low volatility predicted) |
Recommended Precautions
Research Applications and Future Directions
Chemical Probe Development
The compound’s stereochemical purity and modular substituents make it a candidate for:
-
Photopharmacology: Incorporation of azobenzene groups for light-dependent activity.
-
Fragment-Based Drug Discovery: Screening against kinase or GPCR targets.
Synthetic Challenges
Key unresolved issues include:
-
Scalable enantioselective synthesis.
-
Stability under physiological pH (cyclobutanol rings may undergo acid-catalyzed ring-opening).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume